N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide
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Overview
Description
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide is an organic compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol. This compound contains a cyclopropane ring, a sulfonamide group, and a methoxy-phenylbutyl side chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method includes the reaction of cyclopropanesulfonyl chloride with 2-methoxy-2-phenylbutylamine under basic conditions to form the desired sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-2-phenylbutyl)cyclopropanesulfonamide.
Reduction: Formation of N-(2-methoxy-2-phenylbutyl)cyclopropylamine.
Substitution: Formation of various substituted cyclopropanesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. Additionally, the methoxy-phenylbutyl side chain can interact with hydrophobic pockets in proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-phenylbutyl)cyclopropylamine
- N-(2-hydroxy-2-phenylbutyl)cyclopropanesulfonamide
- N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide
Uniqueness
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, sulfonamide group, and methoxy-phenylbutyl side chain. This structural arrangement provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-3-14(18-2,12-7-5-4-6-8-12)11-15-19(16,17)13-9-10-13/h4-8,13,15H,3,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUKAWDZGLQTDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1CC1)(C2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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